(2Z)-3-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound that incorporates multiple functional groups, including a furan ring, a thiazole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multiple steps:
Formation of the 2,4-Dichlorophenoxy Methyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate to form 2,4-dichlorophenoxyacetic acid.
Synthesis of the Furan Ring: The furan ring is synthesized by reacting the 2,4-dichlorophenoxyacetic acid with a suitable furan precursor under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is introduced by reacting the furan intermediate with thiosemicarbazide in the presence of phosphoryl chloride.
Final Coupling and Cyanide Introduction: The final step involves coupling the thiazole-furan intermediate with a suitable vinyl cyanide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential antitumor properties. The presence of the thiazole and furan rings, along with the cyanide group, contributes to its biological activity .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (Z)-2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with various molecular targets. The thiazole and furan rings can interact with enzymes and receptors, modulating their activity. The cyanide group can also play a role in inhibiting certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A simpler compound with herbicidal properties.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial and antitumor activities.
Furan Derivatives: Compounds containing the furan ring, used in various chemical and pharmaceutical applications.
Uniqueness
What sets (Z)-2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in multiple fields .
Properties
Molecular Formula |
C18H12Cl2N2O2S |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
(Z)-3-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-11-10-25-18(22-11)12(8-21)6-14-3-4-15(24-14)9-23-17-5-2-13(19)7-16(17)20/h2-7,10H,9H2,1H3/b12-6- |
InChI Key |
KICSONTTWHHRNE-SDQBBNPISA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/C#N |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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